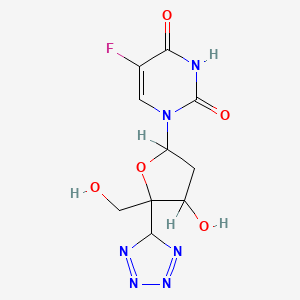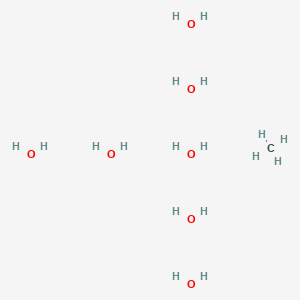
Choline, iodide, butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline, iodide, butylcarbamate is a compound that combines the properties of choline, iodide, and butylcarbamate Choline is a quaternary amine that is essential for various biological functions, including the synthesis of the neurotransmitter acetylcholine Iodide is a form of iodine, an essential trace element, while butylcarbamate is a carbamate derivative known for its biocidal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of choline, iodide, butylcarbamate typically involves the reaction of choline with iodide and butylcarbamate under controlled conditions. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and purification of choline . The reaction conditions often include the use of solvents such as chloroform, methanol, and water, followed by hydrolysis in hydrochloric acid-acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the reaction . The production process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Choline, iodide, butylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, choline can be oxidized to form betaine, a process catalyzed by choline oxidase . The compound can also participate in substitution reactions, where the iodide ion can be replaced by other halides or nucleophiles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as choline oxidase, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure optimal reaction rates and product formation .
Major Products: The major products formed from the reactions of this compound include betaine, acetylcholine, and various carbamate derivatives. These products have significant biological and industrial applications, making the compound valuable in multiple fields .
Aplicaciones Científicas De Investigación
Choline, iodide, butylcarbamate has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study the role of choline in cellular functions and neurotransmission. It is also used in the synthesis of acetylcholine, a critical neurotransmitter in the nervous system .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Choline is essential for liver function, brain development, and muscle movement. The iodide component is crucial for thyroid function, while butylcarbamate has antimicrobial properties .
Industry: Industrially, this compound is used as a preservative and biocide in various products, including paints, coatings, and personal care items. Its effectiveness at low concentrations makes it a cost-effective solution for preventing microbial growth .
Mecanismo De Acción
The mechanism of action of choline, iodide, butylcarbamate involves multiple pathways:
Choline: Choline acts as a precursor for acetylcholine, which is essential for nerve conduction and muscle function. It also plays a role in lipid metabolism and cell membrane integrity .
Iodide: Iodide is involved in the synthesis of thyroid hormones, which regulate metabolism and energy production in the body .
Butylcarbamate: Butylcarbamate exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Acetylcholine: A neurotransmitter synthesized from choline, essential for muscle contraction and cognitive functions.
Betaine: An oxidation product of choline, used as a methyl donor in various metabolic processes.
Uniqueness: Choline, iodide, butylcarbamate is unique due to its combination of choline, iodide, and butylcarbamate, each contributing distinct properties. This combination enhances its versatility and effectiveness in various applications, from biological research to industrial use .
Propiedades
Número CAS |
63939-03-7 |
|---|---|
Fórmula molecular |
C10H23IN2O2 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
2-(butylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22N2O2.HI/c1-5-6-7-11-10(13)14-9-8-12(2,3)4;/h5-9H2,1-4H3;1H |
Clave InChI |
KDINSPZOULRXGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


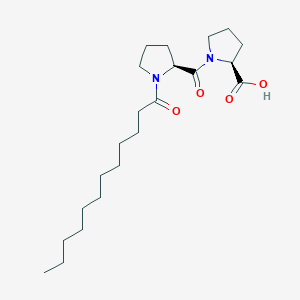
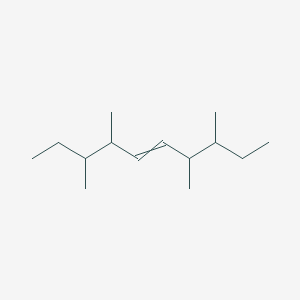
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
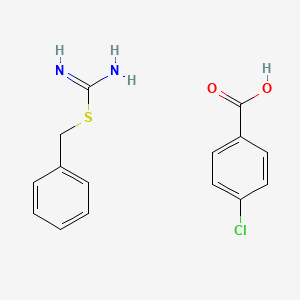
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
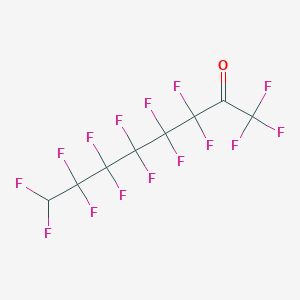


![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
